molecular formula C9H8ClNO2 B2767684 N-(4-chlorophenyl)-2-oxopropanamide CAS No. 52181-18-7

N-(4-chlorophenyl)-2-oxopropanamide

Cat. No. B2767684
CAS RN: 52181-18-7
M. Wt: 197.62
InChI Key: NXVUOSCKVKOPDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be reported .

Scientific Research Applications

Environmental Impact and Toxicology

Toxic Effects and Mechanisms in Aquatic Organisms : Chlorophenols, a group to which N-(4-chlorophenyl)-2-oxopropanamide is structurally related, are known for their acute and chronic toxic effects on aquatic life. Studies have highlighted the mechanisms through which chlorophenols exert toxicity, including oxidative stress, immune system alteration, endocrine disruption, and induction of apoptosis in fish (Ge et al., 2017)[https://consensus.app/papers/effects-chlorophenols-associated-mechanisms-fish-ge/21023dd6cd8850a4a6b5ecf8807a4449/?utm_source=chatgpt].

Environmental Persistence and Bioaccumulation : Chlorophenols and their derivatives, due to their high hydrophobicity and resistance to natural degradation, can accumulate in the environment and in the tissues of living organisms. The persistence and potential bioaccumulation raise concerns about long-term environmental and health impacts (Bedoux et al., 2012)[https://consensus.app/papers/occurrence-toxicity-byproducts-environment-bedoux/885655f4ea125cd6baeb4bfecbab67f5/?utm_source=chatgpt].

Remediation and Biodegradation : The degradation of chlorinated phenols through methods involving zero valent iron and bimetallic systems of iron has been reviewed, indicating the potential for efficient removal from contaminated sites. This research underscores the importance of finding effective remediation strategies for persistent organic pollutants (Gunawardana et al., 2011)[https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt].

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system would be studied. This could involve looking at its interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

Information on the safety and hazards of a compound typically comes from material safety data sheets (MSDS). These provide information on the potential health effects, precautions for handling and use, and procedures for safe storage and disposal .

Future Directions

This involves discussing potential future research directions, such as further studies on the compound’s properties, potential applications, or modifications to improve its properties .

properties

IUPAC Name

N-(4-chlorophenyl)-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUOSCKVKOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-oxopropanamide

Synthesis routes and methods

Procedure details

26.3 g of 4-chlorophenylamine in 150 ml of dichloromethane and 35 ml of triethylamine are added, at −60° C., to 22 g of 2-oxopropionyl chloride (prepared according to Synthesis, 1975, 163-164 from 2-oxopropionic acid and 1,1-dichlorodimethyl ether) in 350 ml of dichloromethane. The reaction mixture is stirred at −60° C. for 2 hours and then 200 ml of a 0.15N aqueous hydrochloric acid solution and 500 ml of dichloromethane are added at −30° C. The organic phase is extracted, washed with a 0.25N aqueous hydrochloric acid solution and dried over sodium sulphate. The solvents are evaporated under reduced pressure and the residue obtained is crystallized from dichloromethane;
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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